molecular formula C11H17NO2 B3072401 1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine CAS No. 1016735-05-9

1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine

Cat. No. B3072401
CAS RN: 1016735-05-9
M. Wt: 195.26 g/mol
InChI Key: AKFWSJKRLGPSBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine” is a complex organic compound. It is an amine derivative of an ethoxyethoxy phenyl ethane structure .


Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (a cyclic group of six carbon atoms) attached to an ethan-1-amine group through an ethoxyethoxy linker . The presence of the amine group (-NH2) would make this compound a primary amine .


Chemical Reactions Analysis

As an amine, this compound would be expected to undergo reactions typical of amines, such as acid-base reactions, alkylation, and acylation . The ether groups (methoxyethoxy) could potentially undergo reactions with strong acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. As an amine, it would be expected to have basic properties . The ether groups could potentially increase its solubility in polar solvents .

Scientific Research Applications

Synthetic Pathways and Structural Properties

The reaction of chloral with substituted anilines leading to the formation of various intermediates, including 2,2,2-trichloroethylidene anilines, is a significant synthetic route. This process highlights the potential of using "1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine" in synthesizing novel compounds with potential applications in material science and pharmaceuticals. The detailed spectroscopic and structural analysis provides insights into the conformation and properties of these products, suggesting their applicability in designing new materials or drug molecules (Issac & Tierney, 1996).

Analytical Chemistry and Carcinogenic Metabolites

In the context of analytical chemistry, the study of heterocyclic aromatic amines like "this compound" and their metabolites is crucial for understanding their biological effects and exposures. Advanced analytical techniques, such as liquid and gas chromatography coupled with mass spectrometry, have been extensively used for the qualitative and quantitative analysis of these compounds in various matrices. This research underscores the importance of "this compound" in studying carcinogenic effects and developing methodologies for detecting and quantifying toxic substances in the environment and biological samples (Teunissen et al., 2010).

Environmental and Biological Implications

The degradation and transformation of nitrogen-containing hazardous compounds, including "this compound", through advanced oxidation processes highlight the environmental implications of these substances. Understanding the mechanisms of degradation and the effectiveness of various treatments is critical for addressing the persistence of such compounds in the environment and mitigating their toxic effects. This area of research is pivotal for environmental protection and the development of sustainable waste management and water treatment technologies (Bhat & Gogate, 2021).

Catalysis and Organic Synthesis

The role of "this compound" in catalysis and organic synthesis, particularly in the context of reductive amination processes employing hydrogen, showcases its potential in synthesizing amines. Such reactions are fundamental in organic chemistry, offering pathways for producing primary, secondary, and tertiary amines. This application is crucial for the pharmaceutical industry, agrochemicals, and material science, where amines are key functional groups (Irrgang & Kempe, 2020).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. Generally, amines can be irritants and have a fishy odor .

properties

IUPAC Name

1-[2-(2-methoxyethoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-9(12)10-5-3-4-6-11(10)14-8-7-13-2/h3-6,9H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFWSJKRLGPSBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OCCOC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine
Reactant of Route 3
Reactant of Route 3
1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine
Reactant of Route 4
Reactant of Route 4
1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine
Reactant of Route 5
Reactant of Route 5
1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine
Reactant of Route 6
1-[2-(2-Methoxyethoxy)phenyl]ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.